molecular formula C15H24 B1675064 Longifolene CAS No. 475-20-7

Longifolene

Cat. No. B1675064
CAS RN: 475-20-7
M. Wt: 204.35 g/mol
InChI Key: PDSNLYSELAIEBU-RGCMKSIDSA-N
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Description

Longifolene is a naturally occurring, oily liquid hydrocarbon found primarily in the high-boiling fraction of certain pine resins . The name is derived from the pine species from which the compound was isolated . Chemically, longifolene is a tricyclic sesquiterpene . This molecule is chiral, and the enantiomer commonly found in pines and other higher plants exhibits a positive optical rotation of +42.73° .


Synthesis Analysis

The synthesis of Longifolene has held the fascination of synthetic organic chemists for several decades . Corey first selected the Michael strategy because one such cyclisation was already known in the chemistry of Santonin . L.W. Oppolzer et.al., set up the longifolene ring system through a rearrangement transform . He made use of De Mayo reaction, which is a photocyclisation – retroaldol sequence .


Molecular Structure Analysis

Longifolene is a sesquiterpene, meaning it consists of three isoprene units and contains fifteen carbon atoms . Its molecular formula is C15H24, and it’s notable for its cyclic structure and the presence of multiple double bonds .


Chemical Reactions Analysis

Longifolene readily undergoes various chemical reactions, including polymerization, oxidation, and addition reactions, which makes it a versatile chemical tool for synthetic organic chemistry . It reacts with borane to give the derivative dilongifolylborane, which is a chiral hydroborating agent .


Physical And Chemical Properties Analysis

Longifolene is a colorless to pale-yellow liquid at room temperature . Its strong, woody, and somewhat spicy aroma has been likened to that of sandalwood or patchouli . It’s also moderately soluble in ethanol, methanol, and other organic solvents but hardly dissolves in water .

Scientific Research Applications

Microbial Production of Longifolene

  • Metabolic Engineering for Production in E. coli : Research demonstrated the potential of producing longifolene through microbial fermentation using genetically engineered Escherichia coli. This method, involving the expression of longifolene synthase and enhancement of metabolic flux, showed promising results for scalable production (Cao et al., 2019).

  • Optimization in Saccharomyces cerevisiae : Another study focused on producing longifolene in engineered yeast, Saccharomyces cerevisiae. By overexpressing specific genes and optimizing the metabolic pathway, significant levels of longifolene were achieved, indicating potential for industrial production (Hassan et al., 2020).

Cytotoxic Potential

  • Evaluation of Cytotoxic Properties : A study isolated longifolene from Chrysopogon zizanioides and evaluated its cytotoxic potential against cancer cell lines. Results suggested that longifolene could differentiate between cancerous and healthy cells, showing promise for therapeutic applications (Grover et al., 2022).

Antifungal Activity

  • Effectiveness Against Fungi : The antifungal activities of longifolene and its autoxidation products were examined. Certain autoxidation products of longifolene displayed notable antifungal activities, demonstrating potential use in bioactive applications and the fragrance industry (Mukai et al., 2018).

Chemical Synthesis and Structural Studies

  • Synthesis and Structural Analysis : Longifolene's unique chemical structure has been a subject of interest. Studies have focused on its total synthesis, exploring different synthetic routes and confirming its complex structure through spectroscopic techniques (Murry, 1969), (Dev, 1960).

  • Conversion to Isolongifolene : Research has also explored the conversion of longifolene to isolongifolene, an important compound in the fragrance industry, using various catalysts. This study contributes to the understanding of chemical transformations of longifolene (Singh et al., 2007).

Biomedical Applications

  • Antiproliferative Properties : Novel longifolene-derived compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds showed significant activity, indicating the potential of longifolene derivatives in cancer treatment (Lan et al., 2023).

  • Metabolism in Mammals : The metabolism of longifolene in mammals was studied, revealing its conversion to various alcohols. This research aids in understanding how longifolene and similar compounds are processed in biological systems (Asakawa et al., 1986).

Safety And Hazards

Longifolene may be fatal if swallowed and enters airways . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Future Directions

The structure of longifolene continues to attract attention as an unusual substrate for transformations which generate much exciting chemistry . Some research suggests that longifolene may have therapeutic properties, and thus it holds potential for use in the pharmaceutical industry . Studies indicate possible anti-inflammatory, antibacterial, and antifungal activities .

properties

IUPAC Name

(1R,2S,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSNLYSELAIEBU-GUIRCDHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C3C1C(C2=C)CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3C2=C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047045
Record name Longifolene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-
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Product Name

(+)-Longifolene

CAS RN

475-20-7
Record name (+)-Longifolene
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Record name Longifolene
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Record name 1,4-Methanoazulene, decahydro-4,8,8-trimethyl-9-methylene-, (1S,3aR,4S,8aS)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Longifolene
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Record name [1S-(1α,3aβ,4α,8aβ)]-decahydro-4,8,8-trimethyl-9-methylene-1,4-methanoazulene
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Record name LONGIFOLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,450
Citations
HH Zeiss, M Arakawa - Journal of the American Chemical Society, 1954 - ACS Publications
… Inasmuch as Naffa and Ourisson are continuing their study of longifolene and its derivatives, we propose to limit our work to the investigation of ßlongifolene and the dehydration …
Number of citations: 24 pubs.acs.org
A Mukai, K Takahashi… - Journal of Wood …, 2017 - jwoodscience.springeropen.com
… of longifolene autoxidation and the bioactivities of its products. A longifolene sample was … Longicamphenylone, norlongilactone, isolongifolic acid, longifolic acid, and longifolene–…
Number of citations: 23 jwoodscience.springeropen.com
M Grover, T Behl, T Virmani, M Sanduja, HA Makeen… - Molecules, 2022 - mdpi.com
… -MS) and identified as longifolene. This compound was evaluated for … The obtained outcomes revealed that longifolene possesses … Hence, this primary exploratory study of longifolene …
Number of citations: 8 www.mdpi.com
RA Volkmann, GC Andrews… - Journal of the American …, 1975 - ACS Publications
… -ring structure possessed the basic ring system of longifolene (14), our attention was turned to … longifolene. The preparation of the tricyclic alcohol 8 and its conversion into longifolene is …
Number of citations: 52 pubs.acs.org
AP Joshi - 1972 - lib.unipune.ac.in
… of two longifolene derivatives longibornyl … longifolene, formed the subject matter of Part I (Chapter 2). Since the thesis entirely comprises of some aspects of the chemistry of longifolene it …
Number of citations: 0 lib.unipune.ac.in
S Zhao, G Lin, W Duan, Q Zhang, Y Huang, F Lei - ACS omega, 2021 - ACS Publications
… Using SDH as the target enzyme, 22 novel longifolene-derived diacylhydrazine compounds were designed and synthesized using the renewable natural product longifolene as the …
Number of citations: 17 pubs.acs.org
J ul Hassan, I Kaleem, A Rasool, K Xu, RA Tahir… - Chemical Engineering …, 2020 - Elsevier
… potential longifolene synthase candidates from Pinus trees were tested for the de novo production of longifolene in Saccharomyces cerevisiae. Among them, the longifolene synthase …
Number of citations: 14 www.sciencedirect.com
A Mukai, K Takahashi, T Ashitani - European Journal of Wood and Wood …, 2018 - Springer
… However, longifolene has not been studied in detail regarding anti-fungal bioactivity. … the products of longifolene autoxidation have stronger anti-termite activities than longifolene itself …
Number of citations: 9 link.springer.com
AF Cesur, DF Grant - Acta Crystallographica, 1965 - scripts.iucr.org
Longifolene hydrochloride crystallizes in the space group P212121 with a= 8.505, b= 9-760 and c= 16-674 A. The structure, originally solved in projection by the isomorphous …
Number of citations: 20 scripts.iucr.org
F Xia, J Du, K Wang, L Liu, L Ba, H Liu… - Journal of Agricultural …, 2022 - ACS Publications
… longifolene reached 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation, respectively, which was the highest yield of longifolene … the biosynthesis of longifolene, which …
Number of citations: 3 pubs.acs.org

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